molecular formula C14H15NO B11891660 3-((2-Methylnaphthalen-1-yl)oxy)azetidine CAS No. 786625-51-2

3-((2-Methylnaphthalen-1-yl)oxy)azetidine

Katalognummer: B11891660
CAS-Nummer: 786625-51-2
Molekulargewicht: 213.27 g/mol
InChI-Schlüssel: ZHMPFMAFJUPVAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((2-Methylnaphthalen-1-yl)oxy)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocyclesAzetidines are known for their unique reactivity and stability, making them valuable building blocks in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Methylnaphthalen-1-yl)oxy)azetidine typically involves the reaction of 2-methylnaphthalene with azetidine under specific conditions. One common method is the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . This reaction is efficient for synthesizing functionalized azetidines, although it requires careful control of reaction conditions to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of azetidines, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-((2-Methylnaphthalen-1-yl)oxy)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield naphthalene derivatives, while substitution reactions can produce a variety of functionalized azetidines .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-((2-Methylnaphthalen-1-yl)oxy)azetidine include other azetidine derivatives, such as:

Uniqueness

What sets this compound apart from other similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 2-methylnaphthalene moiety imparts unique properties to the compound, making it a valuable scaffold for the development of new materials and pharmaceuticals .

Eigenschaften

CAS-Nummer

786625-51-2

Molekularformel

C14H15NO

Molekulargewicht

213.27 g/mol

IUPAC-Name

3-(2-methylnaphthalen-1-yl)oxyazetidine

InChI

InChI=1S/C14H15NO/c1-10-6-7-11-4-2-3-5-13(11)14(10)16-12-8-15-9-12/h2-7,12,15H,8-9H2,1H3

InChI-Schlüssel

ZHMPFMAFJUPVAD-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=CC=CC=C2C=C1)OC3CNC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.